molecular formula C20H14Cl2N4OS2 B2425192 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207041-24-4

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Numéro de catalogue: B2425192
Numéro CAS: 1207041-24-4
Poids moléculaire: 461.38
Clé InChI: SXFHCKFBYOCASF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14Cl2N4OS2 and its molecular weight is 461.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS2/c21-15-7-6-13(10-16(15)22)17-11-24-20(26(17)14-4-2-1-3-5-14)29-12-18(27)25-19-23-8-9-28-19/h1-11H,12H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFHCKFBYOCASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • An imidazole ring , which is known for its ability to interact with biological macromolecules.
  • A thiazole moiety , contributing to its pharmacological properties.
  • A dichlorophenyl group , enhancing lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring allows for effective binding to metal ions or active sites in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties. The presence of the imidazole and thiazole rings is essential for these activities. For example, derivatives have shown significant inhibition against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structures possess cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. For instance, certain thiazole-containing compounds have shown IC50 values in the low micromolar range, indicating potent activity against these cells .
CompoundCell LineIC50 (µM)
Compound AHeLa10.5 ± 0.5
Compound BCEM12.3 ± 0.3
This compoundJurkatTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl and thiazole rings significantly influence the biological activity:

  • Substituents such as methyl or halogen groups enhance cytotoxicity.
  • The presence of electron-donating groups on the phenyl ring has been correlated with increased activity against cancer cell lines .

Case Studies

Several studies have focused on the biological evaluation of structurally related compounds:

  • Study on Thiazole Derivatives : A study evaluated a series of thiazole derivatives for their anticancer potential, revealing that modifications at specific positions on the thiazole ring improved their efficacy against various cancer cell lines .
  • Imidazole-Based Compounds : Another research effort highlighted the role of imidazole derivatives in enzyme inhibition, showcasing their potential as therapeutic agents in treating diseases associated with enzyme dysregulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how are intermediates characterized?

  • Answer : The synthesis typically involves multi-step pathways:

Imidazole core formation : Condensation of substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde) with amines and thiols under acidic/basic conditions to form the imidazole-thioether intermediate .

Thioacetamide linkage : Reaction of the imidazole-thiol intermediate with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) via nucleophilic substitution .

Purification : Recrystallization (ethanol or methanol) or column chromatography to isolate the final product.

  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and HPLC confirm structural integrity and purity (>95%) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Answer :

  • Solubility : Use polar aprotic solvents (DMSO or DMF) for stock solutions. Co-solvents like PEG-400 improve aqueous solubility for biological testing .
  • Stability : Store at -20°C in anhydrous conditions. Stability assays (e.g., LC-MS over 48 hours) assess degradation under physiological pH (7.4) .

Q. What initial biological screening assays are recommended for this compound?

  • Answer : Prioritize:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2) .

Advanced Research Questions

Q. How can structural variations in analogous compounds inform SAR studies for this compound?

  • Answer : Key modifications and their effects:

Modification Biological Impact Reference
Replacement of 3,4-dichlorophenyl with 4-methoxyphenyl↓ Cytotoxicity (IC₅₀ from 1.61 µg/mL to >1000 µg/mL)
Thiazole-to-thiadiazole substitutionAlters solubility and COX-2 selectivity
Addition of nitro groups (e.g., 3-nitrophenyl)Enhances antimicrobial activity but increases toxicity
  • Method : Computational docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., EGFR kinase) .

Q. How can conflicting bioactivity data between structural analogs be resolved?

  • Answer : Contradictions often arise from:

  • Substituent positioning : Ortho vs. para chloro groups on phenyl rings affect steric hindrance and target binding .
  • Assay conditions : Varying pH or serum content in cell culture media alters compound stability .
    • Resolution :

Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What strategies mitigate side reactions during synthesis (e.g., dimerization or oxidation)?

  • Answer :

  • Dimerization : Use inert atmospheres (N₂/Ar) during thiol-mediated steps and add radical inhibitors (e.g., BHT) .
  • Oxidation : Replace O₂-sensitive solvents (THF) with degassed DCM and minimize light exposure .
  • Byproduct analysis : GC-MS tracks volatile impurities; optimize reaction time/temperature via DoE (Design of Experiments) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Answer :

  • ADMET prediction : Tools like SwissADME assess logP (target <5), bioavailability radar, and CYP450 inhibition .
  • Molecular dynamics simulations : Evaluate binding free energy (ΔG) with targets (e.g., EGFR) over 100-ns trajectories to prioritize stable interactions .

Methodological Notes

  • Synthetic Challenges : Multi-step synthesis requires strict stoichiometric control—use Schlenk lines for moisture-sensitive steps .
  • Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.